

Quantitative Analysis of Lasiodonin by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Lasiodonin	
Cat. No.:	B12108822	Get Quote

Application Notes & Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the quantitative analysis of **Lasiodonin** using a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2] **Lasiodonin**, a key bioactive ent-kaurane diterpenoid, requires accurate and precise quantification for research, quality control, and pharmacokinetic studies. The protocols herein detail the necessary materials, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines.[3] All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Materials and Methods Chemicals and Reagents

- Lasiodonin reference standard (≥98% purity)
- HPLC-grade acetonitrile[4]
- HPLC-grade methanol[4]
- Purified water (18.2 MΩ·cm)[4]



- Formic acid (or Trifluoroacetic acid)
- All other chemicals should be of analytical grade.

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The separation of **Lasiodonin** is achieved using a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The specific conditions are outlined in the table below.

Parameter	Condition
HPLC Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C[5]
Detection Wavelength	238 nm
Injection Volume	10 μL[6]

Experimental ProtocolsPreparation of Standard Solutions

 Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lasiodonin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate



if necessary to ensure complete dissolution.

 Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions (from Plant Extract)

- Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Dilution: Transfer a suitable aliquot of the filtrate into a volumetric flask and dilute with the mobile phase to obtain a theoretical concentration within the linear range of the calibration curve.
- Final Filtration: Prior to injection, filter the diluted sample through a 0.45 μ m syringe filter to remove any particulates that could damage the HPLC column.[7]

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][5] The key validation parameters are outlined below.

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This is evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution.
- Linearity: The linearity of an analytical procedure is its ability to obtain test results that are
 directly proportional to the concentration of the analyte.[8] Analyze a minimum of five
 concentrations across the desired range.
- Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:



- Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
- Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
- Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] This is typically determined by a recovery study, spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[6]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of
 analyte in a sample which can be detected but not necessarily quantitated as an exact value.
 The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined
 with suitable precision and accuracy.[6] These are often calculated based on the standard
 deviation of the response and the slope of the calibration curve.[9]

Quantitative Data Summary

The following tables summarize the expected results from the method validation experiments.

Table 1: Linearity and Range

Parameter	Result
Linear Range	1 - 100 μg/mL
Regression Equation	y = 25432x + 1589
Correlation Coefficient (r²)	> 0.999[5]

Table 2: Precision

Precision Level	Concentration (µg/mL)	RSD (%)
Intra-day (n=6)	50	< 2.0%
Inter-day (n=6)	50	< 2.0%



Table 3: Accuracy (Recovery)

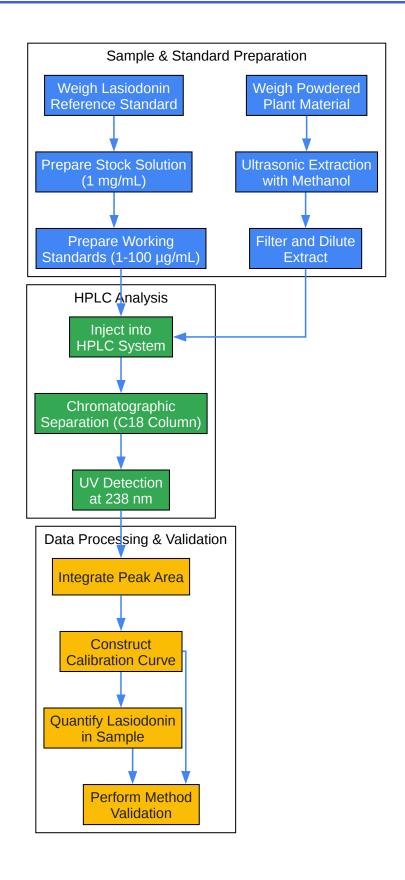
Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)
80%	40	39.8	99.5
100%	50	50.3	100.6
120%	60	59.5	99.2

Table 4: LOD and LOQ

Parameter	Result (μg/mL)
Limit of Detection (LOD)	0.25
Limit of Quantification (LOQ)	0.80

Visualized Workflows and Relationships

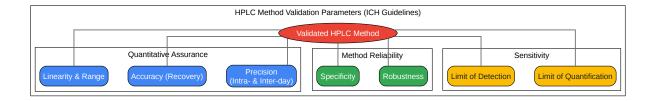




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Caption: Experimental workflow for **Lasiodonin** quantification.





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Caption: Key parameters for HPLC method validation.

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